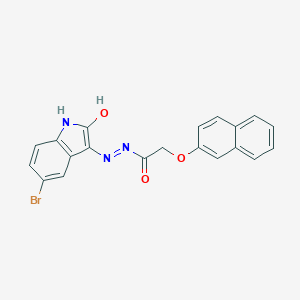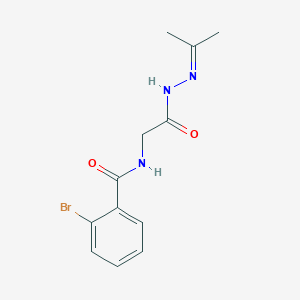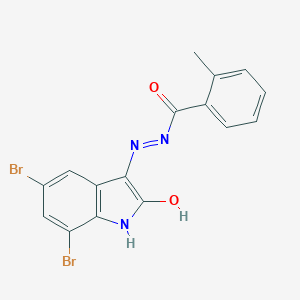![molecular formula C16H21N3O5S B352411 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine CAS No. 394245-74-0](/img/structure/B352411.png)
1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The piperidine ring is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the nitrophenylsulfonyl group.
Addition of the Pyrrolidinylcarbonyl Group:
- Finally, the compound is treated with pyrrolidine-1-carbonyl chloride under basic conditions to attach the pyrrolidinylcarbonyl group.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor such as 1-benzylpiperidine, the benzyl group can be removed under hydrogenation conditions to yield piperidine.
化学反应分析
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction of Nitro Group: 1-[(2-Aminophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the pyrrolidinylcarbonyl group can enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
相似化合物的比较
1-[(2-Nitrophenyl)sulfonyl]-3-(1-morpholinylcarbonyl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine: Features a piperidine ring in place of the pyrrolidine ring.
Uniqueness: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenylsulfonyl and pyrrolidinylcarbonyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-16(17-9-3-4-10-17)13-6-5-11-18(12-13)25(23,24)15-8-2-1-7-14(15)19(21)22/h1-2,7-8,13H,3-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUJYUTRFJAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
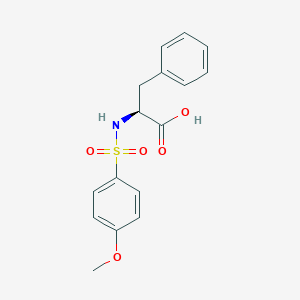
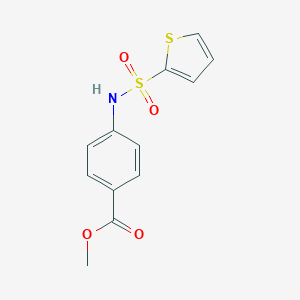
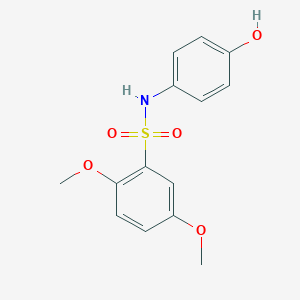
![4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine](/img/structure/B352349.png)
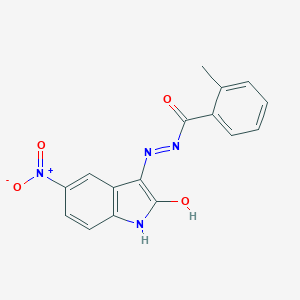
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

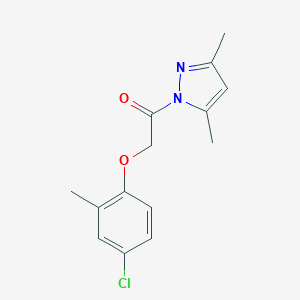
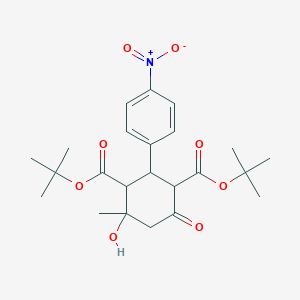
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
